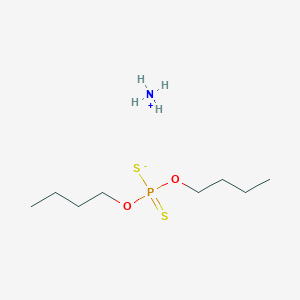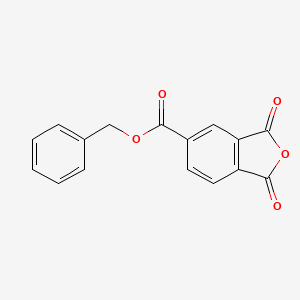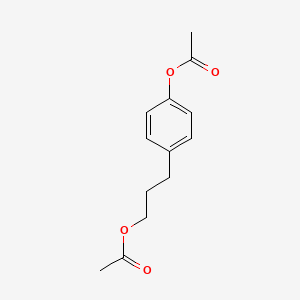
15α-Acetoxy-gestodene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15α-Acetoxy-gestodene is a synthetic progestin that is used in combination with estrogen in oral contraceptives. It is a derivative of gestodene, a progestin that has been used in oral contraceptives since the 1960s. This compound has been found to be more potent than gestodene and has been shown to have a higher contraceptive efficacy. It has been studied extensively for its contraceptive properties and for its potential for use in other medical applications.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolic Implications
Gestodene, a derivative within the same class as 15α-Acetoxy-gestodene, is recognized for its pharmacokinetic advantages and selective progestational activity. It exhibits high bioavailability and efficacy in inhibiting ovulation at lower dosages compared to other progestogens. Notably, gestodene-containing contraceptives have been associated with neutral or positive effects on lipid and carbohydrate metabolism, suggesting a potentially reduced risk of metabolic disorders in users (Wilde & Balfour, 1995).
Contraceptive Efficacy and Safety
Research has consistently affirmed the contraceptive efficacy of gestodene, highlighting its low pregnancy rates similar to those of contraceptives containing other progestogens. Moreover, it has been suggested that gestodene preparations may offer better cycle control compared to other formulations, with the most common adverse events being headaches and breast tension, indicating a favorable safety profile (Wilde & Balfour, 1995).
Impact on Venous Thromboembolism (VTE)
The relationship between oral contraceptives containing newer progestogens like gestodene and the risk of VTE has been the subject of extensive research. Studies have shown mixed results, with some indicating an increased risk of VTE, while others suggest that these risks may not be significantly higher than for contraceptives containing second-generation progestogens. This highlights the complexity of assessing risk factors and underscores the need for individualized patient care (Farmer & Lawrenson, 1998).
Environmental Considerations
The environmental impact of synthetic progestogens, including compounds related to this compound, has been identified as a significant concern. Progestins are potent at low concentrations and can impair aquatic vertebrate reproduction, indicating the need for further research into their ecotoxicological effects (Kumar et al., 2015).
Wirkmechanismus
Target of Action
15α-Acetoxy-gestodene is a derivative of gestodene , which is a progestogen hormonal contraceptive . The primary target of this compound, like gestodene, is the progesterone receptor . Progesterone receptors play a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy.
Mode of Action
This compound, as a progestogen, binds to and activates the progesterone receptor . This activation leads to changes in the expression of genes that are regulated by this receptor, resulting in alterations in the cellular functions that these genes control.
Pharmacokinetics
Gestodene has an absorption rate of approximately 99% . The half-life of gestodene is reported to be between 16 to 18 hours , suggesting that this compound may have similar pharmacokinetic properties.
Biochemische Analyse
Biochemical Properties
. It is an impurity of Gestodene, an orally active gestogen with progesterone-like profile of activity . The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in steroid 15α-hydroxylation .
Molecular Mechanism
The molecular mechanism of 15α-Acetoxy-gestodene involves interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of the compound, specifically in the process of steroid 15α-hydroxylation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented due to the limited availability of research data. It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those involving steroid metabolism. The compound interacts with cytochrome P450 enzymes, which play a crucial role in its metabolism .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 15α-Acetoxy-gestodene can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3-keto-4-estrene", "acetic anhydride", "pyridine", "sodium acetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "chloroform" ], "Reaction": [ "The synthesis begins with the conversion of 3-keto-4-estrene to 3-hydroxy-4-estrene using sodium borohydride as a reducing agent in ethanol.", "The resulting 3-hydroxy-4-estrene is then acetylated using acetic anhydride and pyridine as a catalyst to form 3-acetoxy-4-estrene.", "Next, 3-acetoxy-4-estrene is reacted with acetic acid and hydrochloric acid to form 15α-Acetoxy-gestodene.", "The final step involves purification of the product using a combination of sodium hydroxide, ethanol, and diethyl ether, followed by recrystallization from chloroform." ] } | |
| 267650-77-1 | |
Molekularformel |
C23H30O4 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,15S,17R)-13-ethyl-17-ethynyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-15-yl] acetate |
InChI |
InChI=1S/C23H30O4/c1-4-22-11-10-18-17-9-7-16(25)12-15(17)6-8-19(18)21(22)20(27-14(3)24)13-23(22,26)5-2/h2,12,17-21,26H,4,6-11,13H2,1,3H3/t17-,18+,19+,20-,21+,22-,23-/m0/s1 |
InChI-Schlüssel |
GZSAUEDPTSFXCG-GXYAOEHPSA-N |
Isomerische SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](C[C@]2(C#C)O)OC(=O)C)CCC4=CC(=O)CC[C@H]34 |
Kanonische SMILES |
CCC12CCC3C(C1C(CC2(C#C)O)OC(=O)C)CCC4=CC(=O)CCC34 |
Synonyme |
(15α,17α)-15-(Acetyloxy)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1142760.png)

